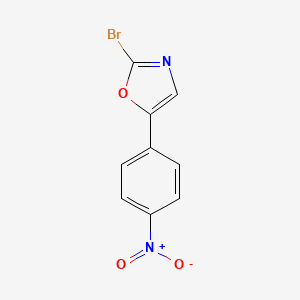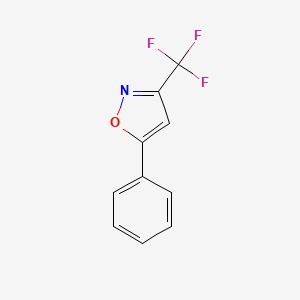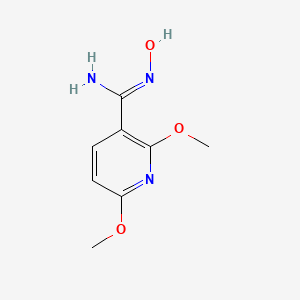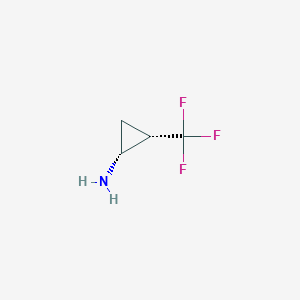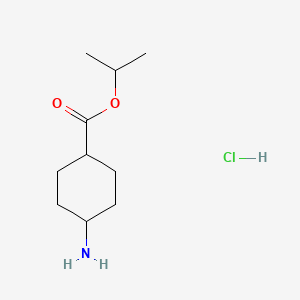
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.7243 g/mol .
Métodos De Preparación
The synthesis of trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride involves several steps. One common method includes the reaction of isopropylamine with 4-aminocyclohexanecarboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride can be compared with other similar compounds, such as:
trans-4-Aminocyclohexanecarboxylic acid: This compound shares a similar core structure but lacks the isopropyl group.
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: This compound has a methyl group instead of an isopropyl group, leading to different chemical and physical properties.
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
propan-2-yl 4-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-3-5-9(11)6-4-8;/h7-9H,3-6,11H2,1-2H3;1H |
Clave InChI |
JQMTUZODUPRUJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1CCC(CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
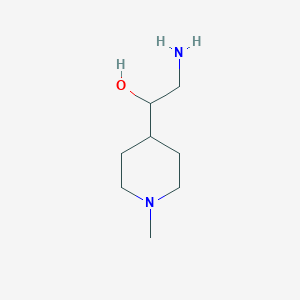
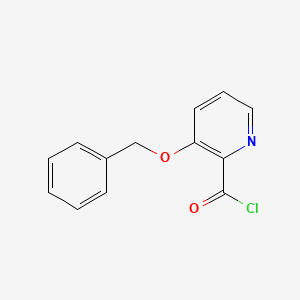
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
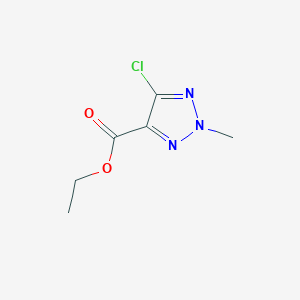


![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
